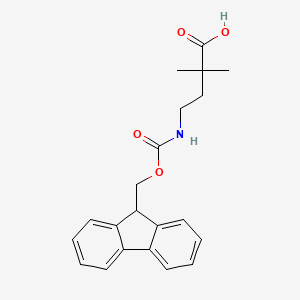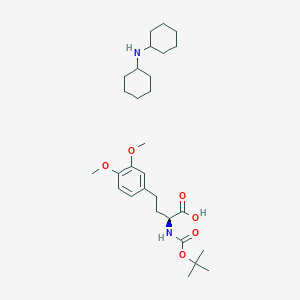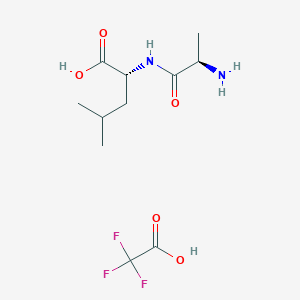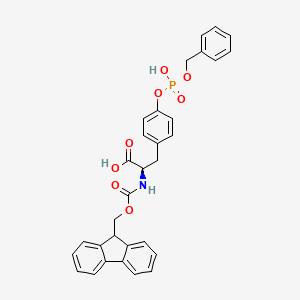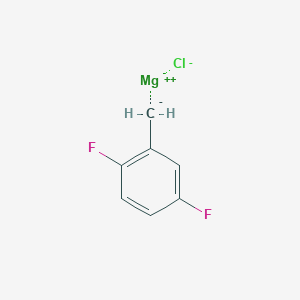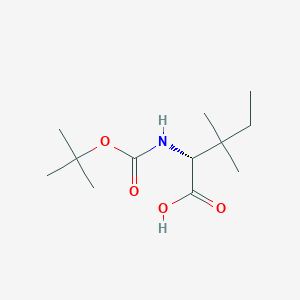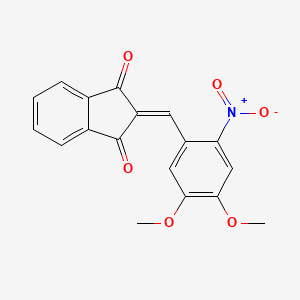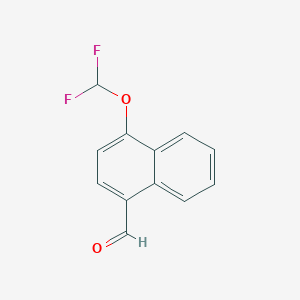
3-Cyclohexyl-5-chloro-salicylaldehyde
Descripción general
Descripción
3-Cyclohexyl-5-chloro-salicylaldehyde (3-CHCSA) is an important organic compound in the field of synthetic organic chemistry. It is widely used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It is an intermediate in the synthesis of many compounds, including the active ingredients in some antibiotics and anti-cancer drugs. 3-CHCSA has been the subject of numerous scientific studies, which have revealed its many applications and mechanisms of action.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-5-chloro-salicylaldehyde has been used in numerous scientific studies, including those involving organic synthesis, chemical catalysis, and drug design. It has been used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has also been used in the synthesis of various compounds, including the active ingredients in some antibiotics and anti-cancer drugs. Additionally, this compound has been used in the synthesis of various polymers, such as polyurethanes, polycarbonates, and polyesters.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-5-chloro-salicylaldehyde is not fully understood. However, it is believed to be involved in the formation of covalent bonds between molecules. This is due to its ability to form aldehyde groups, which can react with other molecules to form covalent bonds. Additionally, this compound is believed to act as an intermediate in the synthesis of various compounds, including the active ingredients in some antibiotics and anti-cancer drugs.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have some cytotoxic effects, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyclohexyl-5-chloro-salicylaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. Additionally, it is stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is highly volatile, and it has a low solubility in water. Additionally, it has a low reactivity, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are several potential future directions for research involving 3-Cyclohexyl-5-chloro-salicylaldehyde. One potential direction is to further explore its potential applications in drug design. Additionally, further research could be done to explore its potential as an intermediate in the synthesis of various compounds. Additionally, research could be done to explore its potential as a catalyst in chemical reactions. Finally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent.
Propiedades
IUPAC Name |
5-chloro-3-cyclohexyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-6-10(8-15)13(16)12(7-11)9-4-2-1-3-5-9/h6-9,16H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPVKQKXVWYEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

